molecular formula C20H23N3O2 B14879024 3-cycloheptyl-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

3-cycloheptyl-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B14879024
M. Wt: 337.4 g/mol
InChI Key: LOWLYPVELICNHR-UHFFFAOYSA-N
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Description

3-cycloheptyl-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound belonging to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 3-cycloheptyl-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves a multi-component reaction. One common method involves the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride. This reaction is carried out in chloroform under reflux conditions . The use of trityl chloride as a catalyst offers advantages such as high stability, insensitivity to moisture and oxygen, and mild reaction conditions .

Chemical Reactions Analysis

3-cycloheptyl-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-cycloheptyl-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . Further research is needed to fully elucidate the molecular mechanisms underlying its biological activities.

Comparison with Similar Compounds

3-cycloheptyl-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione can be compared with other pyrimidoquinoline derivatives, such as 2,4-dimethylpyrimido[4,5-b]quinoline and 2,10-dimethylpyrimido[4,5-b]quinoline. These compounds share similar core structures but differ in their substituents, which can influence their biological activities and chemical properties .

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

3-cycloheptyl-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione

InChI

InChI=1S/C20H23N3O2/c1-13-21-19-17(18(24)15-11-7-8-12-16(15)22(19)2)20(25)23(13)14-9-5-3-4-6-10-14/h7-8,11-12,14H,3-6,9-10H2,1-2H3

InChI Key

LOWLYPVELICNHR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1C4CCCCCC4

Origin of Product

United States

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